Advanced Structural Profiling and Synthetic Methodologies of Ethyl 2-Oxocyclononanecarboxylate
Advanced Structural Profiling and Synthetic Methodologies of Ethyl 2-Oxocyclononanecarboxylate
Executive Summary
In the landscape of advanced organic synthesis and drug development, medium-sized carbocycles (8- to 11-membered rings) present unique thermodynamic and conformational challenges. Ethyl 2-oxocyclononanecarboxylate (CAS: 4017-57-6) stands as a highly valuable cyclic β-keto ester synthon. Characterized by a nine-membered carbocyclic framework, it serves as a critical intermediate in the construction of complex macrocyclic architectures, including the antimetastatic and antimicrobial marine alkaloids, Motuporamines A and B[1][2].
This technical guide provides an in-depth analysis of the chemical structure, molecular weight, mechanistic synthesis pathways, and validated experimental protocols for ethyl 2-oxocyclononanecarboxylate, designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
Ethyl 2-oxocyclononanecarboxylate is defined by a ketone group at the β-position relative to an ethyl ester group, embedded within a cyclononane ring[3]. This structural arrangement imparts significant reactivity: the dual carbonyl groups enhance the acidity of the α-hydrogen, facilitating the formation of a stable enolate ion crucial for carbon-carbon bond-forming reactions[3].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Ethyl 2-oxocyclononane-1-carboxylate |
| CAS Registry Number | 4017-57-6 |
| Molecular Formula | C₁₂H₂₀O₃ |
| Molecular Weight | 212.28 g/mol |
| Structural Class | Cyclic β-keto ester |
| Boiling Point (Fractional) | 100°–125° C at 0.2–1.0 mm Hg[4] |
| Tautomerism | Exists as an equilibrium mixture of enol and ketone tautomers[1] |
The nine-membered ring introduces a degree of conformational flexibility not observed in smaller, more rigid cyclopentane or cyclohexane systems. This flexibility is thermodynamically driven to minimize transannular strain, which directly influences the stereochemical outcomes of subsequent functionalizations[3].
Mechanistic Pathway: The n+1 Ring Expansion
The synthesis of medium-sized rings often bypasses direct cyclization due to unfavorable entropic factors and transannular interactions. Instead, ethyl 2-oxocyclononanecarboxylate is synthesized via an n+1 ring expansion of the more readily available 8-membered ring, cyclooctanone[1][4].
Causality of the Reaction Mechanism
The transformation relies on the homologation of cyclooctanone using ethyl diazoacetate as the carbon donor.
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Carbonyl Activation: A Lewis acid catalyst—typically Boron trifluoride diethyl etherate (BF₃·Et₂O) or Triethyloxonium tetrafluoroborate (Et₃O⁺ BF₄⁻)—is introduced to coordinate with the carbonyl oxygen of cyclooctanone. This coordination drastically increases the electrophilicity of the carbonyl carbon[1][4].
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Nucleophilic Attack: The nucleophilic carbon of ethyl diazoacetate attacks the activated carbonyl, generating a transient diazonium betaine intermediate.
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Alkyl Migration & N₂ Elimination: The thermodynamic driving force of the reaction is the expulsion of nitrogen gas (N₂). As N₂ leaves, an alkyl shift (migration of the adjacent C-C bond) expands the ring from 8 to 9 members, yielding the β-keto ester product[1].
Caption: Mechanistic workflow from cyclooctanone to ethyl 2-oxocyclononanecarboxylate and its downstream applications.
Validated Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol synthesizes technical accuracy with field-proven self-validating steps. This method utilizes BF₃·Et₂O as the Lewis acid, which provides excellent yields while requiring strict anhydrous conditions[1][2].
Reagents and Equipment
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Substrate: Cyclooctanone (39.6 mmol, 5.00 g)
-
Reagent: Ethyl diazoacetate (95% pure, 59.5 mmol, 7.14 g)
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·Et₂O) (59.5 mmol, 8.44 g)
-
Solvent: Anhydrous diethyl ether (160 mL total)
-
Environment: Inert argon or nitrogen atmosphere; flame-dried glassware.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve 5.00 g of cyclooctanone in 100 mL of anhydrous diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Chill the reaction vessel to 0 °C using an ice-water bath[1].
-
Catalyst Activation: Dropwise, add a solution of BF₃·Et₂O (8.44 g) dissolved in 30 mL of anhydrous diethyl ether[1]. Causality Check: The dropwise addition prevents localized overheating, ensuring the Lewis acid coordinates smoothly without polymerizing the solvent.
-
Ring Expansion Initiation: Slowly add ethyl diazoacetate (7.14 g) in 30 mL of anhydrous diethyl ether via the dropping funnel over 15 to 25 minutes[1].
-
Self-Validation: The evolution of nitrogen gas (bubbling) should be immediately visible. The slow addition rate is critical; ethyl diazoacetate can decompose explosively if allowed to accumulate unreacted.
-
-
Reaction Maturation: Allow the reaction mixture to stir, gradually warming from 0 °C to room temperature over 16 hours[1].
-
Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8[1]. Causality Check: NaHCO₃ neutralizes the BF₃ catalyst and any generated hydrofluoric acid byproducts without hydrolyzing the newly formed ethyl ester.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Isolation: Purify the crude mixture via vacuum distillation. Collect the fraction boiling between 100°–125° C at 0.2–1.0 mm Hg to yield pure ethyl 2-oxocyclononanecarboxylate[4].
Caption: Step-by-step experimental workflow for the synthesis and purification of ethyl 2-oxocyclononanecarboxylate.
Applications in Drug Development: Macrocyclic Alkaloids
The primary value of ethyl 2-oxocyclononanecarboxylate lies in its utility as a building block for larger macrocycles via Successive Ring Expansion (SuRE) reactions[5][6].
In pharmacological research, the compound is a foundational precursor in the total synthesis of Motuporamines A and B [1][7]. These marine sponge-derived alkaloids are characterized by a 13- to 15-membered azamacrocyclic structure appended to a polyamine tail[1]. They exhibit remarkable biological properties, including:
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Antimetastatic Efficacy: Inhibiting cancer cell migration and invasion.
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Antibiotic Adjuvants: Modulating cellular ceramide pools and altering the transmembrane electrical potential of Gram-negative bacteria (such as P. aeruginosa and K. pneumoniae), effectively disrupting the outer membrane and inhibiting efflux pumps to restore antibiotic susceptibility[2].
By subjecting ethyl 2-oxocyclononanecarboxylate to an n+4 ring expansion strategy (incorporating a β-amino acid fragment), researchers can efficiently bypass the entropic barriers of direct macrocyclization, achieving the 13-membered keto-lactam core of Motuporamine A in near-quantitative yields[1][7].
Conclusion
Ethyl 2-oxocyclononanecarboxylate (MW: 212.28 g/mol ) is far more than a simple cyclic ester; it is a thermodynamically primed intermediate that unlocks access to complex macrocyclic chemical space. By mastering the causality behind its Lewis acid-catalyzed ring expansion synthesis, researchers can reliably produce this synthon to drive the development of next-generation antimicrobial and antimetastatic therapeutics.
References
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National Center for Biotechnology Information (PMC) - Total Synthesis of Marine Alkaloids Motuporamines A and B via Ring Expansion of Cyclic β-Keto Esters Source:[Link]
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PrepChem - Synthesis of 2-ethoxycarbonyl-cyclononanone Source:[Link]
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ResearchGate - Motuporamine Derivatives as Antimicrobial Agents and Antibiotic Enhancers against Resistant Gram-Negative Bacteria Source:[Link]
-
White Rose eTheses Online - Novel ring expansion methods for the synthesis of functionalized macrocycles Source:[Link]
Sources
- 1. Total Synthesis of Marine Alkaloids Motuporamines A and B via Ring Expansion of Cyclic β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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